N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide
Description
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring linked to a thiophene moiety via an ethyl spacer, with a cyclopropyl-substituted isoxazole carboxamide group. The pyrazole and thiophene groups contribute to π-π stacking interactions, while the cyclopropyl substituent enhances metabolic stability .
Properties
IUPAC Name |
5-cyclopropyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-16(13-8-15(22-19-13)11-2-3-11)17-9-14(12-4-7-23-10-12)20-6-1-5-18-20/h1,4-8,10-11,14H,2-3,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDQVSSKWQLAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) GSK2830371 (CAS: 1404456-53-6)
- Structure: (S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide.
- Key Differences: Thiophene Position: GSK2830371 contains a thiophen-2-yl group, whereas the target compound has a thiophen-3-yl substitution, altering steric and electronic interactions. Core Heterocycles: GSK2830371 uses a pyridine-aminomethyl-thiophene scaffold, while the target compound employs a pyrazole-isoxazole hybrid. Molecular Weight: GSK2830371 (461.02 g/mol) is heavier due to its cyclopentyl and pyridine substituents .
(b) Thiazol-5-ylmethyl Derivatives (PF 43(1), 2017)
- Examples : Compounds with thiazole-ureido and hydroperoxypropan-2-yl groups.
- Functional Groups: The hydroperoxy group in thiazole derivatives introduces oxidative instability compared to the cyclopropyl group in the target compound .
Pharmacokinetic and Functional Comparisons
| Parameter | Target Compound | GSK2830371 | Thiazol-5-ylmethyl Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 461.02 | 500–600 (reported) |
| Aromatic Systems | Pyrazole, thiophen-3-yl, isoxazole | Thiophen-2-yl, pyridine | Thiazole, phenyl |
| Metabolic Stability | High (cyclopropyl group) | Moderate (cyclopentyl) | Low (hydroperoxy group) |
| Reported Applications | Kinase inhibition (hypothetical) | Bcl-xL inhibitor (preclinical) | Protease modulation |
Notes:
Research Findings
- GSK2830371 : Demonstrated efficacy in Bcl-xL inhibition (IC₅₀ = 0.6 µM) but showed hepatotoxicity in preclinical trials due to off-target effects. The cyclopentyl group contributes to lipophilicity, reducing aqueous solubility .
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